molecular formula C19H21ClN6O B8440018 4-Amino-N-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

4-Amino-N-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B8440018
M. Wt: 384.9 g/mol
InChI Key: XQPFDQVEBGYLHB-UHFFFAOYSA-N
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Patent
US08546407B2

Procedure details

A degassed mixture of 4-amino-piperidine-4-carboxylic acid 4-chloro-benzylamide dihydrochloride (48 mg, 0.13 mmol), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (21 mg, 0.12 mmol), triethylamine (126 uL, 0.9 mmol) and n-butanol (1.2 mL) was stirred at 100° C. for 18 h. The solvents were removed by evaporation and the crude mixture was first purified on a SCX-II acid resin, eluting with methanol then 2M ammonia/methanol, and then by preparative TLC, eluting with 10% methanol in dichloromethane, to give 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid 4-chloro-benzylamide (37 mg, 0.096 mmol, 80%). LC-MS (LCT2) m/z 385 [M+H+], Rt 2.84 min.
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
21 mg
Type
reactant
Reaction Step One
Quantity
126 μL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[Cl:3][C:4]1[CH:20]=[CH:19][C:7]([CH2:8][NH:9][C:10]([C:12]2([NH2:18])[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)=[O:11])=[CH:6][CH:5]=1.Cl[C:22]1[C:23]2[CH:30]=[CH:29][NH:28][C:24]=2[N:25]=[CH:26][N:27]=1.C(N(CC)CC)C>C(O)CCC>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([CH2:8][NH:9][C:10]([C:12]2([NH2:18])[CH2:13][CH2:14][N:15]([C:22]3[C:23]4[CH:30]=[CH:29][NH:28][C:24]=4[N:25]=[CH:26][N:27]=3)[CH2:16][CH2:17]2)=[O:11])=[CH:19][CH:20]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
48 mg
Type
reactant
Smiles
Cl.Cl.ClC1=CC=C(CNC(=O)C2(CCNCC2)N)C=C1
Name
Quantity
21 mg
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC=C2
Name
Quantity
126 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.2 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed by evaporation
CUSTOM
Type
CUSTOM
Details
the crude mixture was first purified on a SCX-II acid resin
WASH
Type
WASH
Details
eluting with methanol
WASH
Type
WASH
Details
2M ammonia/methanol, and then by preparative TLC, eluting with 10% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC=C(CNC(=O)C2(CCN(CC2)C=2C3=C(N=CN2)NC=C3)N)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.096 mmol
AMOUNT: MASS 37 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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